Boc-Orn-OH
Overview
Description
Boc-Orn-OH, also known as Nα-tert-Butoxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which shields the amino group of ornithine during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Orn-OH typically involves the protection of the amino group of L-ornithine with a Boc group. This is achieved by reacting L-ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, often with tert-butyl alcohol as a co-solvent. The reaction mixture is stirred at room temperature, and the product is isolated by acidification and extraction with organic solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is typically purified by recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Boc-Orn-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like HATU or EDCI.
Substitution Reactions: Introduction of different functional groups at the amino or carboxyl termini.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: HATU or EDCI in the presence of a base like N,N-diisopropylethylamine.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products Formed:
Deprotected Ornithine: L-ornithine after removal of the Boc group.
Peptides: Peptide chains with this compound as one of the building blocks.
Functionalized Derivatives: Ornithine derivatives with additional functional groups
Scientific Research Applications
Boc-Orn-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: As a protected amino acid, it is a key building block in the synthesis of peptides and proteins.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Utilized in the production of bioactive peptides and other biotechnological products
Mechanism of Action
The primary function of Boc-Orn-OH is to serve as a protected form of ornithine in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group of ornithine, which can then participate in further reactions or biological processes .
Comparison with Similar Compounds
Boc-Lys-OH: Boc-protected lysine, used similarly in peptide synthesis.
Boc-Arg-OH: Boc-protected arginine, another amino acid derivative used in peptide synthesis.
Fmoc-Orn-OH: Fmoc-protected ornithine, an alternative protecting group used in peptide synthesis.
Uniqueness: Boc-Orn-OH is unique due to its specific protecting group (Boc), which offers stability under basic conditions and is easily removed under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .
Properties
IUPAC Name |
(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPVNPYPOOQUJF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427026 | |
Record name | Boc-Orn-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21887-64-9 | |
Record name | Boc-Orn-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-Orn-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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